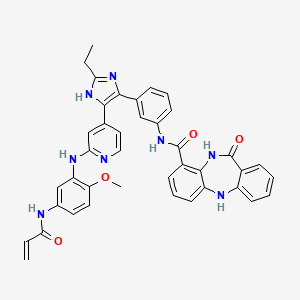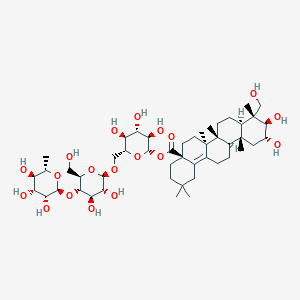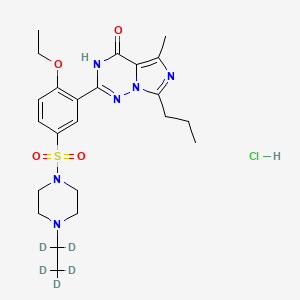
Vardenafil-d5 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vardenafil-d5 (hydrochloride) is a deuterated form of Vardenafil hydrochloride, a selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5). This compound is primarily used in the treatment of erectile dysfunction by enhancing blood flow to the penis during sexual stimulation .
Méthodes De Préparation
The synthesis of Vardenafil-d5 (hydrochloride) involves several complex chemical reactions. The process begins with the alkylation of 2-hydroxybenzonitrile, followed by multiple steps to achieve the final product. Industrial production methods have been developed to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
Vardenafil-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Vardenafil-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Vardenafil.
Biology: It is used in biological studies to understand the effects of PDE5 inhibition on various physiological processes.
Medicine: It is used in preclinical and clinical studies to evaluate the efficacy and safety of Vardenafil in treating erectile dysfunction and other conditions.
Industry: It is used in the pharmaceutical industry for the development and quality control of Vardenafil-based medications
Mécanisme D'action
Vardenafil-d5 (hydrochloride) exerts its effects by inhibiting the enzyme PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, Vardenafil-d5 (hydrochloride) increases the levels of cGMP, leading to the relaxation of smooth muscle and increased blood flow to the penis, resulting in an erection .
Comparaison Avec Des Composés Similaires
Vardenafil-d5 (hydrochloride) is similar to other PDE5 inhibitors such as Sildenafil and Tadalafil. it is more potent than Sildenafil and has a different selectivity profile compared to Tadalafil. This makes Vardenafil-d5 (hydrochloride) a unique and valuable compound for the treatment of erectile dysfunction .
Similar Compounds
- Sildenafil
- Tadalafil
- Avanafil
These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic profiles .
Propriétés
Formule moléculaire |
C23H33ClN6O4S |
|---|---|
Poids moléculaire |
530.1 g/mol |
Nom IUPAC |
2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride |
InChI |
InChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H/i2D3,6D2; |
Clé InChI |
XCMULUAPJXCOHI-TXZBQNLLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC.Cl |
SMILES canonique |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


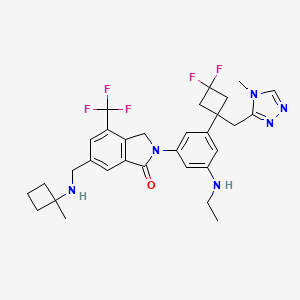


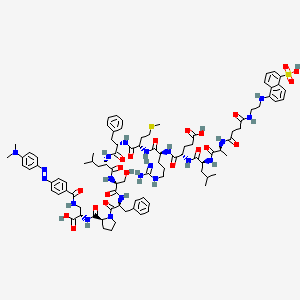
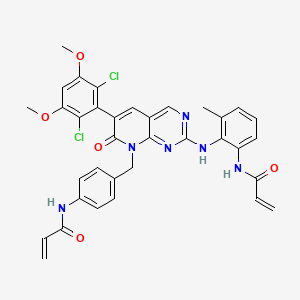
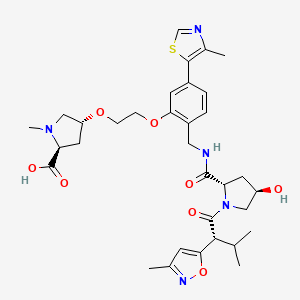
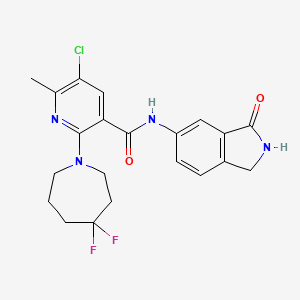
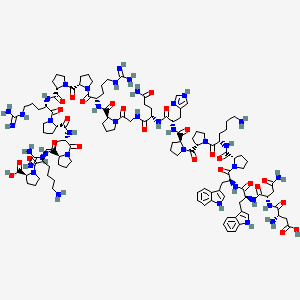
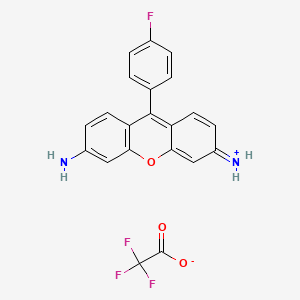
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
